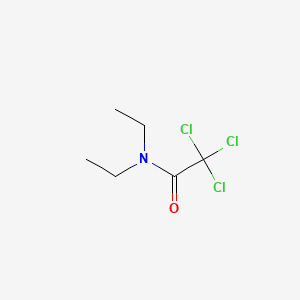2,2,2-trichloro-N,N-diethylacetamide
CAS No.: 2430-00-4
Cat. No.: VC1961304
Molecular Formula: C6H10Cl3NO
Molecular Weight: 218.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2430-00-4 |
|---|---|
| Molecular Formula | C6H10Cl3NO |
| Molecular Weight | 218.5 g/mol |
| IUPAC Name | 2,2,2-trichloro-N,N-diethylacetamide |
| Standard InChI | InChI=1S/C6H10Cl3NO/c1-3-10(4-2)5(11)6(7,8)9/h3-4H2,1-2H3 |
| Standard InChI Key | OIWFZENWZGPLQZ-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)C(Cl)(Cl)Cl |
| Canonical SMILES | CCN(CC)C(=O)C(Cl)(Cl)Cl |
| Melting Point | 27.0 °C |
Introduction
Chemical Identity and Structural Characteristics
2,2,2-Trichloro-N,N-diethylacetamide is an organic compound with a trichloromethyl group attached to a carbonyl, which is further bonded to a nitrogen with two ethyl substituents. This compound represents a trichlorinated derivative of the simpler N,N-diethylacetamide structure, with three chlorine atoms substituting the hydrogen atoms on the methyl group of the acetamide moiety .
Identification Parameters
The compound is uniquely identified through several standard chemical identifiers as shown in the following table:
| Parameter | Value |
|---|---|
| Chemical Name | 2,2,2-Trichloro-N,N-diethylacetamide |
| CAS Registry Number | 2430-00-4 |
| Molecular Formula | C₆H₁₀Cl₃NO |
| Molecular Weight | 218.5 g/mol |
| IUPAC Standard InChI | InChI=1S/C6H10Cl3NO/c1-3-10(4-2)5(11)6(7,8)9/h3-4H2,1-2H3 |
| IUPAC Standard InChIKey | OIWFZENWZGPLQZ-UHFFFAOYSA-N |
| SMILES Notation | CCN(CC)C(=O)C(Cl)(Cl)Cl |
Physical and Chemical Properties
The physical and chemical properties of 2,2,2-trichloro-N,N-diethylacetamide determine its behavior in various chemical environments and applications. Key properties are summarized below:
| Property | Value |
|---|---|
| Physical State | Liquid/Solid (melting point near room temperature) |
| Density | 1.315 g/cm³ |
| Boiling Point | 215.4°C at 760 mmHg |
| Melting Point | 27°C |
| Solubility | Soluble in common organic solvents |
Synthesis Methods and Preparation
The synthesis of 2,2,2-trichloro-N,N-diethylacetamide typically involves chemical processes that introduce the trichloromethyl group to the acetamide structure. Multiple synthetic routes have been developed and optimized over time.
Chlorination of N,N-Diethylacetamide
One common method involves the direct chlorination of N,N-diethylacetamide. This reaction employs chlorine gas (Cl₂) as the chlorinating agent in the presence of a suitable solvent, typically carbon tetrachloride. The reaction proceeds with the substitution of hydrogen atoms in the methyl group with chlorine atoms. The general reaction can be represented as:
N,N-diethylacetamide + 3 Cl₂ → 2,2,2-trichloro-N,N-diethylacetamide + 3 HCl
Alternative Synthetic Approaches
Research published in ACS Omega describes a photochemical method for synthesizing N-substituted trichloroacetamides, which could potentially be applied to produce 2,2,2-trichloro-N,N-diethylacetamide. This method utilizes tetrachloroethylene (TCE) and photo-irradiation under oxygen bubbling conditions. TCE undergoes photochemical oxidation to form trichloroacetyl chloride, which subsequently reacts with amines to form trichloroacetamides .
The reaction typically requires UV irradiation at temperatures around 70-80°C with oxygen bubbling, followed by post-reaction processing including washing with aqueous sodium bicarbonate solution and extraction with dichloromethane .
Chemical Reactivity
2,2,2-Trichloro-N,N-diethylacetamide exhibits reactivity characteristic of trichloroacetamides, with the trichloromethyl group serving as a key reactive center.
Nucleophilic Substitution Reactions
The trichloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles. These reactions typically involve the displacement of chlorine atoms by nucleophiles such as hydroxide ions, alkoxides, or amines.
Hydrolysis
Under basic or acidic conditions, 2,2,2-trichloro-N,N-diethylacetamide can undergo hydrolysis. Basic hydrolysis typically leads to the formation of N,N-diethylacetamide and chloroform as products of the reaction.
Reduction Reactions
The trichloromethyl group can be reduced to form less chlorinated derivatives or even completely dechlorinated compounds. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for this purpose.
Spectroscopic Characterization
Spectroscopic data provides valuable information about the structural and electronic properties of 2,2,2-trichloro-N,N-diethylacetamide.
UV/Visible Spectroscopy
UV/Visible spectroscopic data for this compound is available from the NIST Chemistry WebBook, which contains spectra obtained using the SFD-2 instrument. This spectroscopic information is valuable for analytical identification and characterization of the compound .
Applications and Research Significance
2,2,2-Trichloro-N,N-diethylacetamide has various applications in chemical research and industrial processes.
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in reactions where the trichloromethyl group acts as a reactive functional group. It can be used as a precursor for the synthesis of various organic compounds through selective transformations of the trichloromethyl group.
Blocked Isocyanates
N-substituted trichloroacetamides, including potentially 2,2,2-trichloro-N,N-diethylacetamide, can serve as blocked isocyanates. These compounds can undergo base-catalyzed condensation with amines and alcohols to form ureas and carbamates, respectively, with the elimination of chloroform. This property makes them valuable in polymer chemistry, particularly in the synthesis of polyurethanes .
Scientific Research
In scientific research, 2,2,2-trichloro-N,N-diethylacetamide is used for studying various chemical reactions and mechanisms. The compound's reactivity and transformation pathways provide insights into fundamental organic reaction mechanisms.
Comparison with Related Compounds
Understanding the structural and property differences between 2,2,2-trichloro-N,N-diethylacetamide and related compounds provides valuable insights into structure-property relationships.
Structural Analogs and Homologs
The following table compares 2,2,2-trichloro-N,N-diethylacetamide with structurally related compounds:
Property Comparisons
The substitution patterns on these related compounds significantly affect their physical properties and chemical reactivity. For instance, the replacement of the diethyl groups with dimethyl groups (as in 2,2,2-trichloro-N,N-dimethylacetamide) reduces the molecular weight and likely decreases lipophilicity. Similarly, the replacement of chlorine atoms with fluorine atoms (as in trifluoro analogs) dramatically changes the electronic properties of the molecule, affecting its reactivity and biological interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume